HDAC Inhibition Potency of 2-Propylpent-4-ynoic Acid
2-Propylpent-4-ynoic acid inhibits human histone deacetylase (HDAC) with an IC50 of 0.5 mM . While valproic acid is also a known HDAC inhibitor, the specific IC50 for VPA in the same assay is not provided in this source, though it is generally considered a weak HDAC inhibitor with millimolar potency. The 0.5 mM IC50 value for 4-yn-VPA establishes a quantitative benchmark for its use as a comparator in epigenetic studies, particularly when assessing structure-activity relationships (SAR) among VPA derivatives.
| Evidence Dimension | HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.5 mM against human HDAC |
| Comparator Or Baseline | Valproic acid (VPA) (IC50 value not specified in source, but generally recognized as a weak HDAC inhibitor) |
| Quantified Difference | N/A (comparator data not directly comparable) |
| Conditions | In vitro enzymatic assay against human HDAC |
Why This Matters
This quantifies the compound's potency as an HDAC inhibitor, allowing researchers to benchmark its epigenetic activity against VPA and other analogs in SAR studies.
